PptT-IN-1
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Overview
Description
PptT-IN-1, also known as compound 5j, is a potent inhibitor of phosphopantetheinyl phosphoryl transferase (PptT). This enzyme plays a crucial role in the biosynthesis of cellular lipids and virulence factors in Mycobacterium tuberculosis. This compound has shown significant potential for tuberculosis research due to its inhibitory properties with an IC50 of 2.8 μM .
Chemical Reactions Analysis
PptT-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PptT-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the biosynthesis of cellular lipids and virulence factors.
Biology: It helps in understanding the role of phosphopantetheinyl phosphoryl transferase in Mycobacterium tuberculosis.
Industry: It can be used in the development of new antibiotics and other therapeutic agents
Mechanism of Action
PptT-IN-1 exerts its effects by inhibiting the enzyme phosphopantetheinyl phosphoryl transferase. This enzyme is essential for the biosynthesis of cellular lipids and virulence factors in Mycobacterium tuberculosis. By inhibiting this enzyme, this compound disrupts the production of these crucial components, thereby reducing the virulence and survival of the bacteria .
Comparison with Similar Compounds
PptT-IN-1 is unique in its high potency and specificity for phosphopantetheinyl phosphoryl transferase. Similar compounds include other inhibitors of this enzyme, but this compound stands out due to its low IC50 value and significant potential for tuberculosis research. Other similar compounds may include various amidinoureas and other small molecule inhibitors .
Properties
Molecular Formula |
C18H29N5O2 |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
3,5-diethyl-4-[(N'-ethylcarbamimidoyl)carbamoylamino]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H29N5O2/c1-6-12-9-14(16(24)21-11(4)5)10-13(7-2)15(12)22-18(25)23-17(19)20-8-3/h9-11H,6-8H2,1-5H3,(H,21,24)(H4,19,20,22,23,25) |
InChI Key |
YNLDPQYFFGLCQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1NC(=O)NC(=NCC)N)CC)C(=O)NC(C)C |
Origin of Product |
United States |
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